molecular formula C8H6O3 B124063 5-Hydroxy-benzene-1,3-dicarbaldehyde CAS No. 144876-14-2

5-Hydroxy-benzene-1,3-dicarbaldehyde

Cat. No. B124063
M. Wt: 150.13 g/mol
InChI Key: DGXGWECICDYSEX-UHFFFAOYSA-N
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Description

The compound of interest, 5-Hydroxy-benzene-1,3-dicarbaldehyde, is a multifunctional aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related benzene dicarbaldehyde compounds involves various strategies. For instance, a regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde was achieved using a dicopper(II) complex, which suggests that metal-mediated synthesis could be a viable route for synthesizing similar compounds . Additionally, a convenient synthesis method for benzene-1,3,5-tricarbaldehyde and its derivatives has been developed, which could potentially be adapted for the synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde .

Molecular Structure Analysis

The molecular structure of benzene dicarbaldehyde derivatives has been characterized using various techniques. For example, the crystal structure of a 1:2 channel inclusion adduct of 5-methylbenzene-1,3-dicarbaldehyde bis-(p-tolylsulphonylhydrazone) and benzene was determined by X-ray analysis . This suggests that similar structural analysis could be applied to 5-Hydroxy-benzene-1,3-dicarbaldehyde to understand its crystalline properties.

Chemical Reactions Analysis

The reactivity of benzene dicarbaldehyde compounds can be complex. The aldol-type reaction mentioned in paper indicates that these compounds can undergo condensation reactions. Moreover, the synthesis of a resveratrol derivative from a related compound by Vilsmeier reaction demonstrates the potential for functionalization of the aldehyde groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Hydroxy-benzene-1,3-dicarbaldehyde are not directly reported, the photoluminescence properties of a related compound, 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, were studied, showing absorption bands corresponding to π-π transitions and emissive peaks in chloroform solution and solid state . This indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde may also exhibit interesting optical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Hydroxy-benzene-1,3-dicarbaldehyde derivatives, such as 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, have been synthesized and structurally characterized by single crystal X-ray diffraction (Huang, Shi, Li, & Zhu, 2007).

Chemical Reactions and Complex Formation

  • The compound reacts with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine, demonstrating unique cyclocondensation processes (Shokova & Kovalev, 2008).
  • Dinuclear copper(II) complexes mediate regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, indicating its potential in metal-catalyzed organic transformations (Adhikary, Biswas, & Nag, 1987).

Electron Exchange Studies

  • It has been involved in studies of intramolecular electron exchange, particularly the radical-anion of benzene-1,3-dicarbaldehyde, providing insights into its behavior in different solvent environments (Shohoji, Herold, Novais, & Steenken, 1986).

Spectral and Quantum-Chemical Investigations

  • Spectral and quantum-chemical investigations of hydroxy-substituted derivatives of benzene-1,3-dicarbaldehyde have revealed insights into intramolecular hydrogen bonds and tautomerism in such compounds (Mezheritskii et al., 2012).

Synthesis Improvement Methods

Composite Material Development

  • The compound has been used in the preparation of composite materials, showcasing its potential in material science and engineering (Kubo et al., 2005).

Metal Ion Transport

  • Derivatives of 5-Hydroxy-benzene-1,3-dicarbaldehyde have been used as tweezer ligands for pH-regulated selective metal ion transport, highlighting its application in separation processes (Ameerunisha & Zacharias, 1995).

Safety And Hazards

Benzene-1,3,5-tricarboxaldehyde, a similar compound, is known to be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

properties

IUPAC Name

5-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXGWECICDYSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-benzene-1,3-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Polanski, F Zouhiri, L Jeanson… - Journal of medicinal …, 2002 - ACS Publications
Using the Kohonen neural network, the electrostatic potentials on the molecular surfaces of 14 styrylquinoline derivatives were drawn as comparative two-dimensional maps and …
Number of citations: 135 pubs.acs.org

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